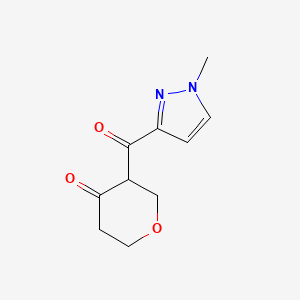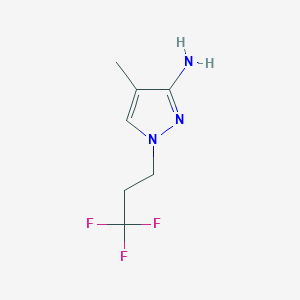![molecular formula C8H6BrN3O B13080182 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one is a chemical compound with the molecular formula C8H7BrN4O and a molecular weight of 255.07 g/mol . This compound is characterized by its unique structure, which includes a brominated pyrrolo[2,1-f][1,2,4]triazine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one typically involves the reaction of 5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include sodium azide, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one can be compared with other similar compounds, such as:
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: Similar structure but different functional groups.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Used in pharmaceutical applications as anticancer agents and PRMT5 inhibitors.
Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Another related compound with different substituents.
The uniqueness of this compound lies in its specific brominated structure and the potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)7-2-6(9)8-3-10-4-11-12(7)8/h2-4H,1H3 |
InChI Key |
KGAYFMVEPKGJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2N1N=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)












